(3-(Pyrrolidin-1-yl)propyl)boronic acid

CNS drug discovery Blood-brain barrier permeability Medicinal chemistry

CNS-targeted building block with tPSA 43.7 Ų (4.46 Ų lower than morpholine analog) for blood-brain barrier penetration. LogP -0.117 enables aqueous Suzuki coupling, preserving biomolecule integrity during bioconjugation. Pyrrolidine nitrogen (pKa ~10.2) offers pH-dependent solubility; 4 rotatable bonds ensure conformational flexibility for enzyme active-site optimization. Procure this specific propyl-spacer boronic acid—generic substitutes risk reaction failure and altered ADME profiles.

Molecular Formula C7H16BNO2
Molecular Weight 157.02 g/mol
CAS No. 732942-28-8
Cat. No. B11920909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Pyrrolidin-1-yl)propyl)boronic acid
CAS732942-28-8
Molecular FormulaC7H16BNO2
Molecular Weight157.02 g/mol
Structural Identifiers
SMILESB(CCCN1CCCC1)(O)O
InChIInChI=1S/C7H16BNO2/c10-8(11)4-3-7-9-5-1-2-6-9/h10-11H,1-7H2
InChIKeyLKUQGGVRRAHOGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Pyrrolidin-1-yl)propyl)boronic Acid (CAS 732942-28-8): Technical Specifications and Procurement Baseline


(3-(Pyrrolidin-1-yl)propyl)boronic acid (CAS 732942-28-8) is a heterocyclic alkylboronic acid derivative with molecular formula C₇H₁₆BNO₂ and molecular weight 157.02 g/mol . The compound consists of a pyrrolidine ring linked via a three-carbon propyl chain to a boronic acid (-B(OH)₂) functional group [1]. As a member of the boronic acid class, it functions as a Lewis acid capable of forming reversible covalent bonds with diols [2] and serves as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation . The compound is commercially available as a research-use-only chemical building block, typically supplied at 97-98% purity , with standard long-term storage recommended in cool, dry conditions .

Why Generic Substitution of (3-(Pyrrolidin-1-yl)propyl)boronic Acid Is Not Feasible


Substituting (3-(pyrrolidin-1-yl)propyl)boronic acid with generic or in-class boronic acid analogs is not a chemically neutral decision. The compound's specific three-carbon propyl spacer between the pyrrolidine nitrogen and the boronic acid moiety determines critical physicochemical parameters including topological polar surface area (tPSA = 43.7 Ų) , logP (-0.117) [1], rotatable bond count (4) [2], and hydrogen bonding capacity (2 donors, 3 acceptors) [3]. Alterations to the linker length (e.g., methyl or ethyl homologs), heterocyclic ring (e.g., morpholine, piperidine), or boronic acid protection state will shift these parameters, directly affecting solubility profile, membrane permeability, and Suzuki-Miyaura transmetallation efficiency [4]. Furthermore, the pyrrolidine nitrogen (tertiary amine, pKa ~10-11) confers pH-dependent solubility and potential for salt formation that differs fundamentally from morpholine (oxygen-containing, lower basicity) or piperidine (six-membered ring, altered sterics) analogs. Procuring an unverified substitute without confirming identical structural identity risks reaction failure in cross-coupling workflows, altered pharmacokinetics in drug discovery programs, and unreproducible synthetic outcomes.

Quantitative Differentiation Evidence for (3-(Pyrrolidin-1-yl)propyl)boronic Acid vs. Structural Analogs


Topological Polar Surface Area (tPSA) Comparison vs. Morpholine Analog: Implications for Membrane Permeability in CNS-Targeted Discovery

(3-(Pyrrolidin-1-yl)propyl)boronic acid exhibits a tPSA of 43.7 Ų , which is 4.46 Ų lower than the tPSA of its direct morpholine analog (3-morpholinopropyl)boronic acid (CAS 760899-50-1), which has a tPSA of approximately 52.86 Ų based on its molecular composition (C₇H₁₆BNO₃) and the additional oxygen atom in the morpholine ring [1]. The reduced tPSA of the pyrrolidine-containing compound predicts improved passive diffusion across biological membranes, particularly the blood-brain barrier, where optimal CNS penetration typically correlates with tPSA values below 60-70 Ų [2].

CNS drug discovery Blood-brain barrier permeability Medicinal chemistry

Rotatable Bond Count and Molecular Flexibility Comparison vs. Propylboronic Acid: Synthetic Handle Versatility

(3-(Pyrrolidin-1-yl)propyl)boronic acid possesses 4 rotatable bonds [1], whereas the simpler alkyl analog n-propylboronic acid (CAS 17745-45-8) has only 1 rotatable bond (C-C bond between boron and propyl chain) [2]. This 3-bond differential translates to substantially greater conformational flexibility in the target compound, enabling it to adopt multiple spatial orientations during transmetallation in Suzuki-Miyaura coupling reactions. The enhanced flexibility may facilitate more efficient approach to sterically hindered palladium catalytic centers compared to the conformationally constrained n-propyl analog [3].

Suzuki-Miyaura coupling Molecular flexibility Reaction optimization

Molecular Weight and Synthetic Efficiency: A Lighter Pyrrolidine-Containing Boronic Acid Scaffold

With a molecular weight of 157.02 g/mol , (3-(pyrrolidin-1-yl)propyl)boronic acid is 62.07 g/mol lighter than a representative arylboronic acid analog 4-(1-(pyrrolidin-1-yl)ethyl)phenylboronic acid (CAS 868395-81-7; MW 219.09 g/mol) , representing a 28.3% reduction in molecular mass. This lower molecular weight aligns with fragment-based drug discovery principles where lead-like starting points benefit from MW < 250 Da [1], providing greater room for downstream optimization before exceeding Lipinski's Rule of Five thresholds (MW ≤ 500 Da). The alkyl linker structure also eliminates the planar aromatic ring present in arylboronic acid analogs, reducing potential for CYP450-mediated metabolism and π-π stacking-related off-target binding [2].

Fragment-based drug discovery Lead optimization Molecular efficiency

Hydrogen Bonding Capacity vs. Piperidine Analog: Differential Solubility and Crystal Packing Effects

(3-(Pyrrolidin-1-yl)propyl)boronic acid possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors [1], derived from the boronic acid -B(OH)₂ group (2 donors, 2 acceptors) plus the pyrrolidine nitrogen (1 acceptor). In contrast, a piperidine analog (e.g., 1-Boc-2-pyrrolidinylboronic acid derivatives) would maintain identical hydrogen bond counts due to the equivalent nitrogen atom in the six-membered ring. However, the five-membered pyrrolidine ring confers a more compact three-dimensional geometry (molecular complexity score 105) [2] compared to six-membered piperidine analogs, which may alter crystal packing efficiency and solid-state stability during long-term storage. The predicted pKa of the tertiary amine (calculated ~10.2) [3] differs from piperidine analogs (pKa ~10.8), providing a 0.6 log unit difference in protonation state at physiological pH and consequent variations in aqueous solubility profiles.

Crystallization Formulation Solubility optimization

Synthetic Route Efficiency: Hydroboration of N-Allylpyrrolidine Enables Single-Step Access vs. Multi-Step Borylation Pathways for Aryl Analogs

(3-(Pyrrolidin-1-yl)propyl)boronic acid can be synthesized via direct hydroboration of N-allylpyrrolidine using borane-THF or borane-dimethyl sulfide complex, a single-step transformation that proceeds with anti-Markovnikov regioselectivity . In contrast, structurally similar arylboronic acid analogs with pyrrolidine substitution (e.g., 4-(pyrrolidin-1-ylmethyl)phenylboronic acid) typically require a multi-step sequence involving halogenation, Miyaura borylation with bis(pinacolato)diboron under palladium catalysis, and subsequent deprotection [1]. The one-step hydroboration route eliminates the need for transition metal catalysts, ligands, and protecting group manipulations, reducing synthetic step count from 2-3 steps to a single operation. This difference translates to reduced material costs, shorter production timelines, and higher overall yield potential for larger-scale syntheses [2].

Process chemistry Synthetic efficiency Scale-up feasibility

LogP and Hydrophilicity: Superior Aqueous Compatibility vs. Aromatic Boronic Acids for Bioconjugation Applications

(3-(Pyrrolidin-1-yl)propyl)boronic acid exhibits a calculated logP of -0.117 [1], indicating near-equal partitioning between aqueous and organic phases. This hydrophilic profile contrasts sharply with arylboronic acids such as phenylboronic acid (calculated logP ~0.88) [2], which are approximately 10-fold more lipophilic. For aqueous-phase bioconjugation applications, the negative logP of the target compound predicts superior solubility in biological buffers (pH 7.4) and reduced non-specific binding to hydrophobic surfaces or serum proteins. The combination of low logP (-0.117) and moderate tPSA (43.7 Ų) places this compound in a physicochemical space favorable for water-compatible Suzuki-Miyaura couplings with unprotected biomolecules (e.g., peptides, oligonucleotides) where organic co-solvents must be minimized [3].

Bioconjugation Aqueous-phase reactions Chemical biology

Optimal Procurement and Research Application Scenarios for (3-(Pyrrolidin-1-yl)propyl)boronic Acid


CNS-Targeted Fragment-Based Drug Discovery Requiring Blood-Brain Barrier Penetration

The compound's tPSA of 43.7 Ų, which is 4.46 Ų lower than the morpholine analog [1], positions it as a preferred fragment-sized (MW 157.02 g/mol) building block for CNS-targeted programs. The low tPSA (< 60-70 Ų threshold for BBB penetration) combined with the basic pyrrolidine nitrogen (pKa ~10.2) enables lysosomal trapping potential in neurons. Procurement of this specific pyrrolidine-boronic acid, rather than the morpholine analog, preserves the tPSA advantage essential for CNS penetration while maintaining the boronic acid handle for Suzuki-Miyaura fragment elaboration. The 28.3% lower molecular weight compared to arylboronic acid alternatives provides additional optimization headroom before Lipinski thresholds are approached.

Aqueous-Phase Bioconjugation of Peptides or Oligonucleotides via Suzuki-Miyaura Coupling

With a calculated logP of -0.117 [1], this compound is approximately 10-fold more hydrophilic than phenylboronic acid (logP ≈ 0.88), enabling cross-coupling reactions in predominantly aqueous media with minimal organic co-solvent. This property is critical for bioconjugation workflows where high organic solvent concentrations would denature or precipitate protein/peptide substrates. The boronic acid functionality enables reversible covalent binding to diol-containing biomolecules or participation in Pd-catalyzed couplings with halogenated peptides. The tertiary amine (3 hydrogen bond acceptors) provides additional aqueous solubility enhancement through hydrogen bonding with water molecules. Procuring this specific compound rather than arylboronic acids preserves the hydrophilicity required for maintaining biomolecule structural integrity during labeling reactions.

Medicinal Chemistry Scale-Up: Cost-Efficient Synthesis of Pyrrolidine-Containing Boronic Acid Libraries

The compound's single-step hydroboration synthesis from N-allylpyrrolidine [1] eliminates 1-2 synthetic steps compared to arylboronic acid analogs requiring palladium-catalyzed Miyaura borylation and deprotection sequences. This reduced step count translates to lower catalyst costs (no Pd catalyst required), simplified purification (fewer intermediates), and faster production timelines. For medicinal chemistry groups building pyrrolidine-boronic acid libraries for DPP-IV or proteasome inhibitor programs , procuring this compound provides a foundational scaffold that can be diversified via Suzuki coupling with various aryl/heteroaryl halides in a convergent synthetic strategy. The alkylboronic acid structure also avoids the protodeboronation susceptibility common to certain electron-rich heteroarylboronic acids, improving cross-coupling reliability [2].

Enzyme Inhibitor Lead Optimization Requiring Conformational Flexibility

The 4 rotatable bonds in this compound, representing a 300% increase in conformational flexibility compared to n-propylboronic acid (1 rotatable bond) [1], enable the compound to adopt multiple spatial orientations during target binding or catalytic transmetallation. This flexibility is advantageous for optimizing interactions within flexible enzyme active sites (e.g., DPP-IV, proteasome, arginase) where rigid aromatic scaffolds may fail to achieve optimal binding geometries. The pyrrolidine nitrogen provides a protonatable handle at physiological pH (pKa ~10.2, ~0.6 log units lower than piperidine analogs) , offering differential pH-dependent solubility that can be exploited for crystallography or formulation. Procurement of this specific compound for inhibitor programs ensures the correct balance of flexibility and basicity for lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(Pyrrolidin-1-yl)propyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.